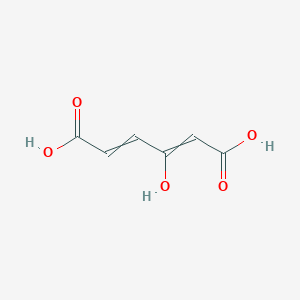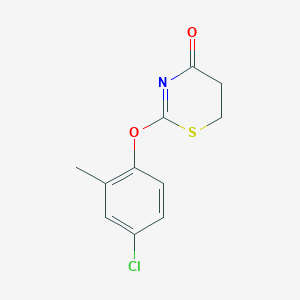
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the anthraquinone family, which is characterized by a three-ring aromatic structure with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-diaminoanthraquinone with 6-(dimethylamino)hexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-60°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or column chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds .
Scientific Research Applications
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its anticancer properties, particularly in targeting hypoxic tumor cells.
Industry: Utilized in the development of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) further enhances its cytotoxic effects. Molecular targets include topoisomerase II and hypoxia-inducible factor 1-alpha (HIF-1α) pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis((2-(dimethylamino)ethyl)amino)-9,10-anthracenedione: Similar structure but with shorter alkyl chains.
1,4-Bis((2-(diethylamino)ethyl)amino)-9,10-anthracenedione: Contains diethylamino groups instead of dimethylamino groups.
Uniqueness
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione is unique due to its longer hexyl chains, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
CAS No. |
129273-40-1 |
|---|---|
Molecular Formula |
C30H44N4O2 |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
1,4-bis[6-(dimethylamino)hexylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C30H44N4O2/c1-33(2)21-13-7-5-11-19-31-25-17-18-26(32-20-12-6-8-14-22-34(3)4)28-27(25)29(35)23-15-9-10-16-24(23)30(28)36/h9-10,15-18,31-32H,5-8,11-14,19-22H2,1-4H3 |
InChI Key |
ZBTAOPZIZWFKHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCCNC1=C2C(=C(C=C1)NCCCCCCN(C)C)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)
![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
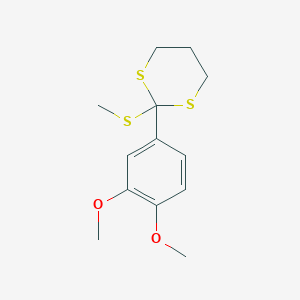

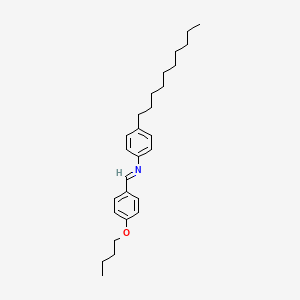


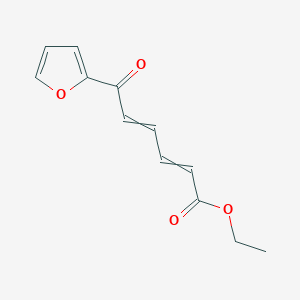
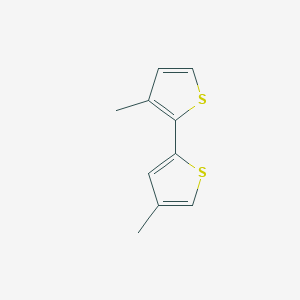
![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)

